Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate
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Overview
Description
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.29 g/mol . This compound is characterized by the presence of an amino group, an ethoxyphenyl group, and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate typically involves the reaction of 4-ethoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance the production efficiency and reduce the reaction time .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides and amines are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ethoxyphenyl group can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-2-[(4-methoxyphenyl)methyl]propanoate
- Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]butanoate
- Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]pentanoate
Uniqueness
Methyl 3-amino-2-[(4-ethoxyphenyl)methyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy group enhances its solubility and interaction with biological targets compared to similar compounds .
Properties
Molecular Formula |
C13H19NO3 |
---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(4-ethoxyphenyl)propanoate |
InChI |
InChI=1S/C13H19NO3/c1-3-17-12-6-4-10(5-7-12)8-11(9-14)13(15)16-2/h4-7,11H,3,8-9,14H2,1-2H3 |
InChI Key |
ICUPLUGLVHTNHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(CN)C(=O)OC |
Origin of Product |
United States |
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